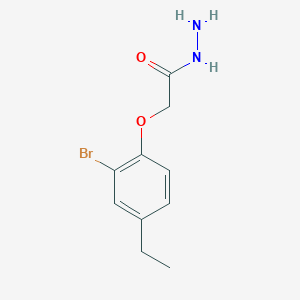

2-(2-Bromo-4-ethylphenoxy)acetohydrazide

描述

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is a hydrazide derivative characterized by a phenoxy core substituted with a bromine atom at position 2 and an ethyl group at position 4, linked to an acetohydrazide functional group. These compounds are typically synthesized via nucleophilic substitution reactions between substituted phenols and ethyl bromoacetate, followed by hydrazinolysis to form the hydrazide moiety . The bromine and ethyl substituents likely influence electronic properties, solubility, and intermolecular interactions, making them candidates for applications in medicinal chemistry and materials science.

属性

IUPAC Name |

2-(2-bromo-4-ethylphenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-2-7-3-4-9(8(11)5-7)15-6-10(14)13-12/h3-5H,2,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLJVRJNXTZPIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC(=O)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reactions as in laboratory settings, but optimized for higher yields and efficiency .

化学反应分析

Types of Reactions

2-(2-Bromo-4-ethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride.

Major Products Formed

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms of the hydrazide group.

Condensation Products: Hydrazones and related compounds.

科学研究应用

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of other chemical compounds and materials.

作用机制

The mechanism of action of 2-(2-Bromo-4-ethylphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites, altering the function of the target molecule. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of acetohydrazides are highly dependent on substituents on the phenoxy ring and modifications to the hydrazide moiety. Key analogues include:

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine (electron-withdrawing) enhances electrophilicity and binding to metal ions in coordination complexes , while ethyl (electron-donating) may improve lipophilicity and membrane permeability.

- Bioactivity Trends: Bromine substitution at position 2 (as in 2-(2-Bromo-4-chlorophenoxy)acetohydrazide ) is associated with improved stability, whereas para-substituted hydroxyl or methoxy groups (e.g., in coumarin derivatives ) enhance antioxidant activity.

Physicochemical and Thermal Properties

- Thermal Stability: Coordination polymers of 2-(4-bromophenoxy)acetohydrazide with Ni(II) demonstrated high thermal stability (decomposition >250°C) , while uncomplexed hydrazides may degrade at lower temperatures .

生物活性

2-(2-Bromo-4-ethylphenoxy)acetohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's interactions with biological systems, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that this compound exhibits a range of pharmacological effects, including anti-inflammatory and anticancer activities.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies suggest that it may have a better selectivity for COX-2 compared to COX-1, indicating its potential use in treating inflammatory conditions without the gastrointestinal side effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity : Preliminary studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anti-inflammatory activity | RAW 264.7 macrophages | 15.0 | COX inhibition |

| Anticancer activity | MCF-7 breast cancer cells | 20.5 | Apoptosis induction |

| Cytotoxicity | HeLa cervical cancer cells | 25.0 | Cell cycle arrest |

These results highlight the compound's potential as a therapeutic agent in both inflammatory diseases and cancer treatment.

Case Studies

- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound significantly reduced swelling and pain associated with induced paw edema. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

- Case Study on Cancer : In a xenograft model of breast cancer, treatment with the compound resulted in reduced tumor growth rates and increased survival times compared to untreated controls. Mechanistic studies revealed alterations in apoptotic markers, suggesting that the compound promotes programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。